Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate
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Overview
Description
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate, also known as 1,1,2,2-ethanetetracarboxylic acid tetraethyl ester, is an organic compound with the molecular formula C14H22O8. It is a tetraester derivative of ethanetetracarboxylic acid and is characterized by its four ester functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of ethanetetracarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where ethanetetracarboxylic acid and ethanol are fed into a reactor with an acid catalyst. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield ethanetetracarboxylic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Ethanetetracarboxylic acid and ethanol.
Transesterification: New esters and ethanol.
Reduction: Primary alcohols derived from the ester groups.
Scientific Research Applications
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate primarily involves its ester functional groups. These groups can undergo hydrolysis, transesterification, and reduction reactions, which are facilitated by various catalysts and reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrolysis reactions, the ester bonds are cleaved by water molecules, often catalyzed by acids or bases .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- Tetrakis(ethoxycarbonyl)ethane
- 1,1,2,2-Tetracarbethoxyethane
Uniqueness
Tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate is unique due to its specific ester configuration and the presence of four ester groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound in organic synthesis and research applications .
Properties
CAS No. |
113563-35-2 |
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Molecular Formula |
C16H26O9 |
Molecular Weight |
362.37 g/mol |
IUPAC Name |
tetraethyl 1-ethoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H26O9/c1-6-21-12(17)11(13(18)22-7-2)16(25-10-5,14(19)23-8-3)15(20)24-9-4/h11H,6-10H2,1-5H3 |
InChI Key |
DDOOOUNKRXMZFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C(=O)OCC)(C(=O)OCC)OCC |
Origin of Product |
United States |
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